Tin(IV) oxide

Description

Properties

IUPAC Name |

dioxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBLPGZBRYERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

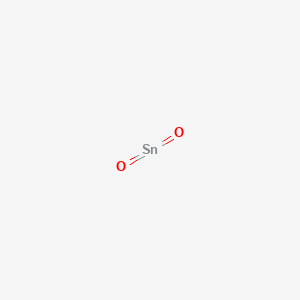

O=[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnO2, O2Sn | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tin(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316016 | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetrahedral crystals, White or slightly gray powder. | |

CAS No. |

18282-10-5, 1317-45-9 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin oxide (SnO2) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XQ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Crystal Structure and Properties of Tin(IV) Oxide

Abstract

This compound (SnO₂), also known as stannic oxide, is a versatile n-type semiconductor with a wide bandgap that has garnered significant interest across various scientific disciplines. Its unique combination of optical transparency, electrical conductivity, and catalytic activity makes it a material of choice for a broad range of applications, including gas sensors, transparent conducting electrodes, solar cells, and catalysis. This technical guide provides a comprehensive overview of the crystal structure and fundamental properties of this compound, tailored for researchers, scientists, and professionals in drug development who may leverage its properties for advanced applications. The document details its crystallographic features, physical and chemical characteristics, and provides standardized experimental protocols for its synthesis and characterization.

Crystal Structure of this compound

The most stable and common crystal structure of this compound is the rutile tetragonal structure .[1][2][3] This structure is analogous to that of other metal dioxides like TiO₂ and GeO₂.[4] The mineral form of SnO₂ is known as cassiterite, which is the primary ore of tin.[1][5]

In the rutile structure, each tin (Sn⁴⁺) atom is octahedrally coordinated to six oxygen (O²⁻) atoms, while each oxygen atom is in a trigonal planar coordination with three tin atoms.[6] The unit cell of rutile-type SnO₂ contains two tin atoms and four oxygen atoms.[6] The space group for this tetragonal structure is P4₂/mnm (No. 136).[3][7]

The SnO₆ octahedra are linked by sharing both corners and edges.[7] Twinning is a common feature in cassiterite crystals, often forming characteristic "elbow twins" bent at nearly 60-degree angles.[4]

Crystallographic Data

The structural parameters of this compound are crucial for understanding its properties and for computational modeling. The following table summarizes the key crystallographic data for the rutile structure of SnO₂.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [5] |

| Space Group | P4₂/mnm (No. 136) | [3][7] |

| Lattice Constants | a = 4.737 Å, c = 3.185 Å | [1] |

| a = b = 4.738 Å, c = 3.187 Å | [3] | |

| a = b = 4.7374 Å, c = 3.1864 Å | [6] | |

| Coordination Geometry | Sn⁴⁺: Octahedral, O²⁻: Trigonal Planar | [1] |

| Sn-O Bond Lengths | 2 shorter (2.06 Å), 4 longer (2.07 Å) | [7] |

| Unit Cell Atoms | 2 Sn, 4 O | [6] |

Visualization of the Crystal Structure

A visual representation of the rutile crystal structure of this compound is provided below. The diagram illustrates the coordination of tin and oxygen atoms within the unit cell.

Caption: Rutile crystal structure of SnO₂.

Physical and Chemical Properties

This compound exhibits a range of properties that are summarized in the table below.

| Property | Value | Reference |

| Physical Properties | ||

| Appearance | White or off-white/light grey powder | [1][8] |

| Molar Mass | 150.708 g·mol⁻¹ | [1] |

| Density | 6.95 g/cm³ (20 °C) | [1][8] |

| Melting Point | 1,630 °C (2,970 °F; 1,900 K) | [1] |

| Boiling Point | 1,800–1,900 °C (sublimes) | [1] |

| Solubility | Insoluble in water; Soluble in hot concentrated alkalis and concentrated acids | [1][8] |

| Hardness (Mohs scale) | 6-7 (for cassiterite) | [5] |

| Refractive Index (n_D) | 2.006 | [1] |

| Electronic Properties | ||

| Band Gap | 3.6 - 4.0 eV (direct bandgap) | [9][10][11] |

| Semiconductor Type | n-type | [1][10] |

| Electron Mobility | Up to 240 cm² V⁻¹ s⁻¹ | [9] |

| Electrical Conductivity | Varies with doping and oxygen vacancies | [10][12] |

| Optical Properties | ||

| Transparency | High transmittance (>70-80%) in the visible spectrum | [13][14] |

| Chemical Properties | ||

| Chemical Nature | Amphoteric | [2] |

| Thermal Stability | More stable than SnO | [2] |

Electronic and Optical Properties

This compound is a wide-bandgap semiconductor, typically exhibiting n-type conductivity.[1][10] This conductivity is often attributed to oxygen vacancies in the crystal lattice, although unintentional hydrogen incorporation can also play a role.[1][10] The wide bandgap of approximately 3.6 to 4.0 eV results in high optical transparency in the visible region of the electromagnetic spectrum.[9][13] This combination of electrical conductivity and optical transparency makes SnO₂ a valuable transparent conducting oxide (TCO).[1]

The electronic band structure of SnO₂ is characterized by a valence band formed mainly from O 2p orbitals and a conduction band arising from Sn 5s and 5p orbitals.[15][16] The direct bandgap is located at the G point in the Brillouin zone.[15]

Chemical Properties and Catalytic Activity

SnO₂ is an amphoteric oxide, meaning it can react with both strong acids and strong bases.[2] It is insoluble in water but dissolves in concentrated sulfuric acid and hot concentrated alkalis.[1][8]

This compound is also utilized as a catalyst in various chemical reactions. For instance, in conjunction with vanadium oxide, it catalyzes the oxidation of aromatic compounds.[1] Its Lewis acidity and thermal stability make it suitable for catalyzing reactions such as esterification and transesterification.[17] Sulfated tin oxide can exhibit superacidic properties, enhancing its catalytic performance in reactions like the esterification of acetic acid with amyl alcohol.[18]

Experimental Protocols

This section provides detailed methodologies for common experiments related to the synthesis and characterization of this compound.

Synthesis of SnO₂ Nanoparticles via Hydrothermal Method

The hydrothermal method is a prevalent technique for synthesizing crystalline SnO₂ nanoparticles.

Materials:

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Urea (B33335) (CO(NH₂)₂)

-

Cetyltrimethylammonium bromide (CTAB) (optional, as a surfactant)

-

Distilled water

Procedure:

-

Dissolve a specific amount of SnCl₄·5H₂O in distilled water with vigorous stirring to form a clear solution.

-

In a separate beaker, dissolve urea in distilled water.

-

Slowly add the urea solution dropwise to the tin chloride solution while stirring. The urea acts as a precipitating agent and helps in controlling the pH.[1][8]

-

(Optional) If using a surfactant, add CTAB to the solution at this stage to control the morphology of the nanoparticles.

-

Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours).[1][2]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation or filtration.

-

Wash the product several times with distilled water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 80 °C) overnight.

-

To improve crystallinity, the dried powder can be calcined in a furnace at a higher temperature (e.g., 600 °C) for a few hours.[1]

Caption: Workflow for hydrothermal synthesis.

Synthesis of SnO₂ Thin Films by Sol-Gel Spin Coating

The sol-gel method is a versatile approach for preparing high-quality SnO₂ thin films.

Materials:

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) or another tin precursor

-

Solvent (e.g., ethanol, isopropanol)[13]

-

Stabilizer (e.g., acetylacetone)

-

Glass or silicon substrates

Procedure:

-

Prepare a precursor solution by dissolving SnCl₄·5H₂O in the chosen solvent under vigorous stirring.

-

Add a stabilizer, if required, to control the hydrolysis and condensation reactions.

-

Age the sol for a specific period (e.g., 24 hours) at room temperature to ensure homogeneity.

-

Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Deposit the sol onto the substrate using a spin coater. A typical process involves dispensing the sol onto the substrate and spinning at a certain speed (e.g., 1200 rpm) for a set time (e.g., 30 seconds).[13]

-

After coating, pre-heat the film on a hot plate at a low temperature (e.g., 100 °C) to evaporate the solvent.

-

Repeat the coating and pre-heating steps to achieve the desired film thickness.

-

Finally, anneal the film in a furnace at a higher temperature (e.g., 400 °C) to promote crystallization and remove organic residues.[19]

Characterization Techniques

XRD is used to determine the crystal structure, phase purity, and crystallite size of the synthesized SnO₂.

Procedure:

-

Prepare a powder sample or use the thin film on a substrate.

-

Mount the sample on the XRD instrument.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, and current.

-

Scan the sample over a desired 2θ range (e.g., 20-80 degrees).[20]

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard diffraction data for SnO₂ (e.g., JCPDS card No. 41-1445 for the rutile phase).[21][22]

-

The crystallite size (D) can be estimated using the Scherrer equation: D = Kλ / (β cosθ), where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle.[22]

SEM is employed to investigate the surface morphology, particle size, and shape of the SnO₂ samples.

Procedure:

-

Mount the powder sample on an SEM stub using conductive carbon tape. For thin films, a small piece of the coated substrate can be mounted.

-

To prevent charging effects for non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.

-

Introduce the sample into the SEM vacuum chamber.

-

Set the desired accelerating voltage and working distance.

-

Focus the electron beam on the sample surface and acquire images at different magnifications.

-

Energy-dispersive X-ray spectroscopy (EDX or EDS) can be used in conjunction with SEM to determine the elemental composition of the sample.[23]

TEM provides high-resolution imaging of the nanoparticles, allowing for the determination of their size, shape, and crystal lattice.

Procedure:

-

Disperse a small amount of the SnO₂ nanoparticle powder in a solvent like ethanol and sonicate to create a dilute suspension.

-

Deposit a drop of the suspension onto a TEM grid (typically a carbon-coated copper grid).

-

Allow the solvent to evaporate completely.

-

Insert the TEM grid into the TEM holder and introduce it into the microscope.

-

Acquire bright-field images to observe the morphology and size distribution of the nanoparticles.

-

High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

-

Selected area electron diffraction (SAED) can be performed to confirm the crystalline structure of the nanoparticles.[5]

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements within the top few nanometers of the sample surface.

Procedure:

-

Mount the sample (powder or thin film) on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

Detect the kinetic energy of the emitted photoelectrons.

-

Record survey spectra to identify the elements present.

-

Acquire high-resolution spectra for specific elements of interest (e.g., Sn 3d, O 1s).

-

Analyze the binding energies of the core-level peaks to determine the chemical states. For SnO₂, the Sn 3d₅/₂ peak is typically observed around 486.7 eV. A chemical shift can distinguish between Sn⁴⁺ and Sn²⁺ states.[7]

Caption: Characterization workflow for SnO₂.

Conclusion

This compound is a material with a rich set of properties stemming from its robust rutile crystal structure. Its wide bandgap, n-type semiconductivity, optical transparency, and catalytic activity make it a subject of extensive research and a component in numerous technological applications. This guide has provided a detailed overview of its fundamental characteristics and offered standardized protocols for its synthesis and characterization, which should serve as a valuable resource for researchers and scientists exploring the potential of this versatile material.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. sid.ir [sid.ir]

- 3. Electronic structure of tin oxides: High‐resolution study of XPS and Auger spectra | Semantic Scholar [semanticscholar.org]

- 4. "A Novel Synthesis of Tin Oxide Thin Films by the Sol-gel Process for O" by M. Marikkannan, V. Vishnukanthan et al. [digitalcommons.mtu.edu]

- 5. cdn.apub.kr [cdn.apub.kr]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of tin oxides by x-ray-photoemission spectroscopy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Synthesis of SnO Nanopatricles—A Hydrothermal Approach [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 19. ijneam.unimap.edu.my [ijneam.unimap.edu.my]

- 20. researchgate.net [researchgate.net]

- 21. ijsr.net [ijsr.net]

- 22. iscientific.org [iscientific.org]

- 23. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Tin [xpsfitting.com]

Synthesis of Tin Oxide Nanoparticles via Co-Precipitation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tin oxide (SnO₂) nanoparticles using the co-precipitation method. This widely utilized, simple, and cost-effective technique allows for the controlled production of SnO₂ nanoparticles with tunable properties, making them suitable for a vast array of applications, including gas sensing, catalysis, energy storage, and biomedical uses. This document details the underlying chemical principles, various experimental protocols, and the influence of key reaction parameters on the final nanoparticle characteristics.

Introduction to Co-Precipitation for SnO₂ Nanoparticle Synthesis

The co-precipitation method is a "bottom-up" approach to nanoparticle synthesis that involves the simultaneous precipitation of a dissolved tin salt precursor and a precipitating agent from a solution.[1][2] This process leads to the formation of an insoluble tin hydroxide (B78521) or hydrated tin oxide intermediate, which is subsequently converted to crystalline tin oxide through thermal treatment (calcination). The key advantages of this method include its simplicity, low cost, and the ability to control particle size and shape by adjusting reaction conditions such as pH, temperature, precursor concentration, and the use of surfactants.[1][3]

Tin oxide (SnO₂) is an n-type semiconductor with a wide bandgap of approximately 3.6 eV, making it a material of significant interest for various technological applications.[1][4] Its properties, such as high transparency in the visible spectrum, strong thermal stability, and sensitivity to various gases, are highly dependent on its particle size, morphology, and crystallinity.

General Synthesis Pathway

The co-precipitation synthesis of SnO₂ nanoparticles generally follows a two-step process: precipitation and calcination.

The process begins with the dissolution of a tin precursor, such as tin(II) chloride (SnCl₂) or tin(IV) chloride (SnCl₄), in a suitable solvent. A precipitating agent, typically a base like ammonia (B1221849) (NH₄OH) or sodium hydroxide (NaOH), is then added to the solution, leading to the formation of a tin hydroxide precipitate. This precipitate is then washed to remove impurities, dried, and finally calcined at elevated temperatures to yield crystalline SnO₂ nanoparticles.

Detailed Experimental Protocols

Several variations of the co-precipitation method have been reported for the synthesis of SnO₂ nanoparticles. Below are detailed protocols for some common approaches.

Protocol 1: Using Tin(II) Chloride and Ammonia

This protocol is a widely used method for producing spherical SnO₂ nanoparticles.[4][5]

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ammonia solution (NH₃)

-

Distilled water

Procedure:

-

Precursor Solution Preparation: Dissolve 3.5 g of stannous chloride in 100 ml of methanol and stir for 20-30 minutes.[1][5]

-

Precipitation: Rapidly inject 10 ml of ammonia solution into the precursor solution under continuous stirring for 30 minutes. A white precipitate will form.[2][5]

-

Washing and Filtration: Filter the white precipitate and wash it with methanol to remove any remaining impurities.[2][5]

-

Drying: Dry the washed precipitate in a hot air oven at 60 °C for 4 hours.[2][5]

-

Calcination: Anneal the dried powder at 200 °C for 2 hours in a hot air oven to obtain crystalline SnO₂ nanoparticles.[2][5]

Protocol 2: Using Tin(IV) Chloride and Sodium Carbonate with Surfactant

This method employs a surfactant to control the particle size and prevent agglomeration.

Materials:

-

Hydrated stannic chloride (SnCl₄·5H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Triton X-100 (surfactant)

-

Distilled water

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of hydrated stannic chloride.

-

Surfactant Addition: Add Triton X-100 (5% of the solution volume) to the precursor solution and stir for 40 minutes to get a homogeneous solution.

-

Precipitation: Add sodium carbonate solution as the precipitating agent until a precipitate is formed.

-

Washing and Filtration: Filter and wash the precipitate thoroughly with distilled water to remove impurities.

-

Drying: Dry the precipitate.

-

Calcination: Calcine the dried powder at 325 °C for one hour. The use of Triton X-100 has been shown to reduce the particle size from 23 nm to 5 nm.

Influence of Reaction Parameters

The properties of the synthesized SnO₂ nanoparticles are highly dependent on the reaction parameters.

Effect of pH

The pH of the reaction medium plays a crucial role in the formation and properties of SnO₂ nanoparticles.[6][7] The crystalline structure and crystallite size are significantly influenced by the pH. For instance, one study found that the crystalline structure changed from tetragonal anatase to tetragonal rutile as the pH increased from 8.[7] The optimal pH for obtaining the desired product has been reported to be around 6.25 in some studies.[8]

Effect of Calcination Temperature

Calcination temperature is a critical parameter that affects the crystallinity, crystallite size, and band gap of the SnO₂ nanoparticles.[9][10][11] Generally, increasing the calcination temperature leads to an increase in crystallite size and improved crystallinity.[9][10][11]

The following table summarizes the effect of calcination temperature on the properties of SnO₂ nanoparticles synthesized via co-precipitation.

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Band Gap (eV) | Reference |

| 300 | 1.19 | 3.57 | [10][11] |

| 400 | - | - | [9] |

| 500 | 13.75 | 3.10 | [10][11] |

| 600 | 33 | - | [9] |

Characterization of SnO₂ Nanoparticles

The synthesized SnO₂ nanoparticles are typically characterized using various analytical techniques to determine their structural, morphological, and optical properties.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline structure, crystallite size, and phase purity.[1][4][12][13] |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and size distribution.[1][2][14] |

| Transmission Electron Microscopy (TEM) | Particle size, shape, and morphology at a higher resolution.[4][15] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and confirmation of Sn-O bonds.[4][12] |

| UV-Vis Spectroscopy | Optical properties, including the band gap energy.[2][4][14] |

Chemical Reaction Pathways

The formation of SnO₂ nanoparticles via co-precipitation involves hydrolysis and condensation reactions. The specific reactions depend on the tin precursor used.

Using Tin(II) Chloride

When using SnCl₂, the initial hydrolysis in an aqueous solution can be represented as:

Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ + 2H⁺

The addition of a base, such as NH₄OH, shifts the equilibrium to the right, leading to the precipitation of tin(II) hydroxide.

SnCl₂ + 2NH₄OH → Sn(OH)₂↓ + 2NH₄Cl

During calcination, the tin(II) hydroxide decomposes to form tin(IV) oxide:

Sn(OH)₂ + ½O₂ → SnO₂ + H₂O

Using Tin(IV) Chloride

With SnCl₄ as the precursor, the hydrolysis reaction is:

Sn⁴⁺ + 4H₂O ⇌ Sn(OH)₄ + 4H⁺

The addition of a base facilitates the precipitation of tin(IV) hydroxide:

SnCl₄ + 4NaOH → Sn(OH)₄↓ + 4NaCl

Calcination of tin(IV) hydroxide yields this compound:

Sn(OH)₄ → SnO₂ + 2H₂O

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the co-precipitation synthesis of SnO₂ nanoparticles.

Table 1: Influence of Synthesis Parameters on Crystallite Size

| Precursor | Precipitating Agent | Solvent(s) | Surfactant | Calcination Temp. (°C) | Avg. Crystallite Size (nm) | Reference |

| SnCl₂·2H₂O | NH₄OH | Water, Ethanol | PEG | 500 | ~21 | [4] |

| SnCl₂ | - | Methanol | - | 200 | 20-27 | [2] |

| SnCl | NaOH | - | - | 800 | 47.35 | [12] |

| SnCl₄·5H₂O | Na₂CO₃ | - | None | 325 | 23 | |

| SnCl₄·5H₂O | Na₂CO₃ | - | Triton X-100 | 325 | 5 | |

| SnCl₄·5H₂O | Na₂CO₃ | - | Lauryl alcohol | 325 | 21 | |

| SnCl₂ | - | Water | - | 500 | 18.9 | [16] |

| SnCl₂ | - | Methanol | - | 500 | 9.9 | [16] |

| SnCl₂ | - | Ethanol | - | 500 | 11.7 | [16] |

| SnCl₂·2H₂O | NH₄OH | - | - | 600 | < 50 | [8] |

Table 2: Optical Properties of Synthesized SnO₂ Nanoparticles

| Synthesis Method | Solvent | Band Gap (eV) | Reference |

| Co-precipitation | Water | 3.62 | [16] |

| Co-precipitation | Methanol | 3.59 | [16] |

| Co-precipitation | Ethanol | 3.52 | [16] |

| Co-precipitation | - | 3.68 | [5] |

| Co-precipitation (pH varied) | - | 3.1 - 3.6 | [7] |

Conclusion

The co-precipitation method stands out as a versatile and efficient technique for the synthesis of tin oxide nanoparticles. By carefully controlling experimental parameters such as the choice of precursors and precipitating agents, pH, and calcination temperature, it is possible to tailor the size, morphology, and consequently, the properties of the resulting SnO₂ nanoparticles. This guide provides a solid foundation for researchers and scientists to develop and optimize synthesis protocols for specific applications, ranging from advanced materials science to innovative drug delivery systems.

References

- 1. Synthesis and characterization of SnO2 nanoparticles by Co-Precipitation method [journals.iau.ir]

- 2. Synthesis and characterization of SnO2 nanoparticles by Co-Precipitation method [ijnd.tonekabon.iau.ir]

- 3. m.youtube.com [m.youtube.com]

- 4. malayajournal.org [malayajournal.org]

- 5. sid.ir [sid.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles: A Review on the Synthesis Methodologies, Mechanism of Formation, and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholar.ui.ac.id [scholar.ui.ac.id]

- 12. chalcogen.ro [chalcogen.ro]

- 13. scilit.com [scilit.com]

- 14. oiccpress.com [oiccpress.com]

- 15. malayajournal.org [malayajournal.org]

- 16. recentscientific.com [recentscientific.com]

Green Synthesis of Tin Oxide (SnO2) Nanoparticles: A Technical Guide for Researchers

Abstract

The burgeoning field of nanotechnology continually seeks sustainable and eco-friendly methods for the synthesis of metal oxide nanoparticles. This guide provides a comprehensive overview of the green synthesis of tin oxide (SnO2) nanoparticles utilizing plant extracts. This approach offers a cost-effective and non-toxic alternative to conventional physicochemical methods, leveraging the rich phytochemical content of plants as natural reducing and capping agents. This document details the experimental protocols, summarizes key quantitative data from various studies, and illustrates the underlying mechanisms and workflows through diagrams for researchers, scientists, and professionals in drug development and materials science.

Introduction

Tin oxide (SnO2), an n-type semiconductor with a wide bandgap of approximately 3.6 eV, has garnered significant attention for its diverse applications in gas sensors, solar cells, catalysis, and biomedical fields.[1][2] The synthesis of SnO2 at the nanoscale enhances its properties due to a high surface-to-volume ratio and quantum confinement effects.[3][4] Traditional synthesis methods often involve hazardous chemicals, high energy consumption, and complex procedures.[5][6] Green synthesis, particularly using plant extracts, has emerged as a promising alternative, offering an environmentally benign, simple, and scalable route for the production of stable SnO2 nanoparticles.[5][6][7]

Plant extracts are rich in bioactive compounds such as polyphenols, flavonoids, alkaloids, and terpenoids, which can act as effective reducing and stabilizing agents in the nanoparticle synthesis process.[8][9] These phytochemicals facilitate the reduction of tin precursor salts and prevent the agglomeration of the newly formed nanoparticles, thereby controlling their size and morphology.[8][9]

General Mechanism of Plant-Mediated Synthesis

The green synthesis of SnO2 nanoparticles using plant extracts generally involves three main stages:

-

Reduction: Phytochemicals present in the plant extract, particularly those with antioxidant properties like polyphenols, donate electrons to reduce the tin ions (Sn⁴⁺ or Sn²⁺) from the precursor salt to metallic tin (Sn⁰).[9]

-

Oxidation/Hydrolysis: The reduced tin atoms undergo oxidation or hydrolysis in the aqueous solution to form tin hydroxide (B78521) intermediates, such as Sn(OH)₂ or Sn(OH)₄.

-

Capping and Stabilization: The phytochemicals in the plant extract adsorb onto the surface of the newly formed nanoparticles, acting as capping agents that prevent further growth and aggregation, thus ensuring their stability.[9] Subsequent calcination or annealing is often performed to convert the tin hydroxide intermediates into crystalline SnO2 nanoparticles.[5][8]

Experimental Workflow and Protocols

The following sections outline a generalized experimental protocol for the green synthesis of SnO2 nanoparticles using plant extracts, based on methodologies reported in various studies.

Preparation of Plant Extract

A common procedure for preparing the plant extract involves the following steps:

-

Thoroughly wash the selected plant material (e.g., leaves, flowers, seeds) with deionized water to remove any contaminants.

-

Dry the plant material at room temperature or in a hot air oven at a moderate temperature (e.g., 60°C) to remove moisture.[10]

-

Grind the dried plant material into a fine powder.

-

Add a specific amount of the powder to a solvent (typically deionized water or ethanol) in a conical flask.[4][10]

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration with constant stirring to facilitate the extraction of phytochemicals.[4][10]

-

Filter the extract using Whatman No. 1 filter paper to remove solid residues. The resulting filtrate is the plant extract ready for synthesis.[11]

Synthesis of SnO2 Nanoparticles

The synthesis of SnO2 nanoparticles is typically carried out as follows:

-

Prepare an aqueous solution of a tin precursor salt, such as tin(IV) chloride pentahydrate (SnCl₄·5H₂O) or tin(II) chloride dihydrate (SnCl₂·2H₂O), of a desired molarity.[5][11]

-

Add the prepared plant extract to the precursor solution dropwise under constant stirring. The ratio of the extract to the precursor solution is a critical parameter that influences the characteristics of the nanoparticles.

-

Heat the reaction mixture at a specific temperature (e.g., 80°C) for a set period (e.g., 2-3 hours) to facilitate the reaction.[4][11] A color change in the solution is often an indicator of nanoparticle formation.[4][11]

-

After the reaction is complete, the precipitate is separated from the solution by centrifugation at a high speed (e.g., 6000 rpm) for a specified time (e.g., 30 minutes).[11]

-

Wash the collected precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

-

Dry the purified precipitate in a hot air oven.

-

Finally, calcine or anneal the dried powder at a high temperature (e.g., 300-800°C) for a few hours to obtain crystalline SnO2 nanoparticles.[8][11]

Caption: A generalized experimental workflow for the green synthesis of SnO2 nanoparticles.

Characterization of SnO2 Nanoparticles

The synthesized SnO2 nanoparticles are characterized using various analytical techniques to determine their physicochemical properties:

-

UV-Visible Spectroscopy (UV-Vis): To confirm the formation of SnO2 nanoparticles by observing the characteristic surface plasmon resonance peak.[5]

-

X-ray Diffraction (XRD): To analyze the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the phytochemicals responsible for the reduction and capping of the nanoparticles.[5]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and shape of the nanoparticles.[5]

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized material.[5]

Quantitative Data Summary

The properties of green-synthesized SnO2 nanoparticles can vary significantly depending on the plant extract used, the precursor salt, and the synthesis conditions. The following tables summarize quantitative data from various studies.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

| Plant Source (Part) | Precursor | Calcination Temp. (°C) | Particle Size (nm) | Morphology | Reference |

| Aloe barbadense Miller (Leaf) | SnCl₂·2H₂O | 450 | 50-100 | Agglomerated spherical | [8] |

| Aspalathus linearis (Leaf) | SnCl₄·5H₂O | Varied | 2.5-11.4 | Quasi-spherical | [5][8] |

| Nyctanthes arbor-tristis (Flower) | Not Specified | Not Specified | 2-8 | Fine granules | [5][8] |

| Psidium guajava (Leaf) | Not Specified | Not Specified | 8-10 | Spherical | [5] |

| Plectranthus amboinicus (Leaf) | SnCl₂·2H₂O | Not Specified | 63 | Tetragonal | [5] |

| Brassica oleracea (Cauliflower) | SnCl₂·2H₂O | 300 & 450 | 3.6-6.3 | Quasi-spherical/Spherical | [12] |

| Pometia pinnata (Leaf) | SnCl₂·2H₂O | 500 | 8-20 | Flower-like | [13] |

| Carica papaya (Leaf) | Not Specified | Not Specified | 5 | Not Specified | [14] |

| Murraya koenigii (Leaf) | Not Specified | Not Specified | 19 | Not Specified | [14] |

| Moringa oleifera (Leaf) | Not Specified | Not Specified | 38 | Not Specified | [14] |

| Acalypha indica (Leaf) | Not Specified | Not Specified | 11 | Not Specified | [14] |

Table 2: Optical Properties of Green Synthesized SnO2 Nanoparticles

| Plant Source | Band Gap (eV) | Application Studied | Reference |

| Psidium guajava | 3.88 | Antioxidant, Antimicrobial | [2] |

| Brassica oleracea | 3.9-4.3 | Photocatalytic Degradation (Methylene Blue) | [1] |

| Amaranthus tricolor L. | 3.52 | Photocatalytic Degradation (Bromophenol Blue) | [1] |

| Pometia pinnata | 3.5 | Photocatalytic Degradation (Bromophenol Blue) | [13] |

| Carica papaya, et al. | 2.8-3.1 | Photocatalytic Degradation (Rhodamine B) | [14] |

Proposed Mechanism of Formation

The phytochemicals present in plant extracts, such as polyphenols and flavonoids, are believed to be the primary agents responsible for the reduction of tin ions and the stabilization of the resulting nanoparticles. The hydroxyl groups in these compounds can chelate the metal ions and subsequently reduce them.

Caption: A proposed mechanism for the plant-mediated synthesis of SnO2 nanoparticles.

Conclusion

The green synthesis of SnO2 nanoparticles using plant extracts represents a significant advancement in sustainable nanotechnology. This method is not only environmentally friendly and cost-effective but also allows for the production of nanoparticles with diverse morphologies and properties. The phytochemicals present in the plant extracts play a crucial role as both reducing and capping agents, influencing the final characteristics of the nanoparticles. The detailed protocols and summarized data presented in this guide offer a valuable resource for researchers and scientists aiming to explore and optimize the green synthesis of SnO2 nanoparticles for various applications, including catalysis, sensing, and biomedical innovations. Further research should focus on elucidating the precise roles of specific phytochemicals in the synthesis process to gain better control over the nanoparticle characteristics.

References

- 1. iscientific.org [iscientific.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Tin Oxide Nanoparticles Using Plant Extract | Semantic Scholar [semanticscholar.org]

- 4. acadpubl.eu [acadpubl.eu]

- 5. Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles: A Review on the Synthesis Methodologies, Mechanism of Formation, and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. View of An Overview on Green Synthesis of SnO2 Nanoparticle | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Flower-like SnO2 Nanoparticle Biofabrication Using Pometia pinnata Leaf Extract and Study on Its Photocatalytic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Tin(IV) Oxide: A Comprehensive Technical Guide to its Electrical and Optical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(IV) oxide (SnO₂), also known as stannic oxide, is a versatile n-type semiconductor material distinguished by its unique combination of high electrical conductivity and high optical transparency in the visible spectrum.[1][2][3] These properties, coupled with its chemical and thermal stability, have established SnO₂ as a critical component in a wide array of technological applications, including transparent conductive electrodes for solar cells and displays, gas sensors, and catalytic supports.[4][5][6] This technical guide provides an in-depth exploration of the fundamental electrical and optical properties of this compound. It details the influence of intrinsic defects, extrinsic doping, and nanostructuring on these characteristics. Furthermore, this document outlines the detailed experimental protocols for the synthesis and characterization of SnO₂ thin films and nanoparticles, offering a comprehensive resource for researchers and professionals in materials science and related fields.

Fundamental Properties of this compound

This compound crystallizes in a tetragonal rutile structure.[2][7] In its pure, stoichiometric form, SnO₂ is an insulator with a wide direct band gap of approximately 3.6 eV to 4.0 eV.[8][9] However, intrinsic defects, primarily oxygen vacancies, are readily formed, leading to its characteristic n-type semiconductivity.[1][10] These oxygen vacancies create shallow donor levels just below the conduction band, providing free electrons and enabling electrical conduction.

Electrical Properties

The electrical conductivity of undoped SnO₂ can vary significantly depending on the concentration of these native defects.[1] While intrinsically conductive, its resistivity is often too high for many transparent conductive oxide (TCO) applications.[1] To enhance its electrical performance, SnO₂ is commonly doped with various elements.

Optical Properties

The wide band gap of SnO₂ is responsible for its high transparency to visible light, a crucial property for its use in optoelectronic devices.[4][11] The material exhibits negligible absorption in the visible region of the electromagnetic spectrum.[12] The refractive index of SnO₂ thin films is typically in the range of 2.0 to 2.8 at a wavelength of 550 nm, and this value can be influenced by the annealing temperature.[11]

Influence of Doping on Electrical and Optical Properties

The electrical and optical properties of SnO₂ can be precisely tuned through the introduction of dopant atoms into its crystal lattice. This process, known as extrinsic doping, is a key strategy for optimizing SnO₂ for specific applications.

N-type Doping

To increase the electron concentration and thereby enhance conductivity, SnO₂ is often doped with elements that have a higher valence state than Sn⁴⁺, such as Antimony (Sb⁵⁺) or Fluorine (F⁻, substituting for O²⁻).[1][13] For instance, doping with antimony can significantly improve the electrical conductivity of SnO₂ thin films.[1] Similarly, fluorine doping is a common method to produce highly conductive and transparent FTO (Fluorine-doped Tin Oxide) films.[14] Tungsten (W) has also been shown to be an effective n-type dopant, leading to low resistivity and high electron mobility.[15]

P-type Doping

Achieving stable and efficient p-type conductivity in SnO₂ is more challenging due to the material's natural tendency towards n-type behavior. However, doping with lower valence elements such as Aluminum (Al³⁺), Indium (In³⁺), or Nitrogen (N³⁻, substituting for O²⁻) has been explored to introduce hole carriers.[1][16] For example, Al-doping has been reported to transform SnO₂ from an n-type to a p-type semiconductor.[1]

Effects of Doping on Optical Properties

Doping not only alters the electrical properties but also influences the optical characteristics of SnO₂. High carrier concentrations from doping can lead to a blue-shift in the absorption edge, a phenomenon known as the Burstein-Moss effect, which effectively widens the optical band gap.[1] Conversely, some dopants can introduce energy levels within the band gap, leading to a narrowing of the band gap and a red-shift in the absorption edge. For instance, doping with samarium (Sm) can result in a narrower band gap.[17][18] The transparency of doped SnO₂ films can also be affected by the dopant concentration and the preparation method. For example, Sb-doping can improve the optical transmittance.[1]

The following diagram illustrates the effect of n-type doping on the band structure of SnO₂.

Caption: Effect of n-type doping on the band structure of SnO₂.

Nanostructured this compound

The properties of SnO₂ can be further tailored by controlling its morphology at the nanoscale. SnO₂ nanoparticles, nanowires, and thin films exhibit properties that can differ significantly from their bulk counterparts due to quantum confinement effects and a high surface-to-volume ratio.[4][17] For instance, the band gap of SnO₂ nanoparticles can be tuned by changing their size.[9] Nanostructuring also plays a crucial role in applications like gas sensing, where the high surface area enhances the interaction with gas molecules.

Data Presentation

The following tables summarize the key electrical and optical properties of undoped and doped this compound based on reported values in the literature.

Table 1: Electrical Properties of Undoped and Doped SnO₂

| Dopant | Resistivity (ρ) [Ω·cm] | Carrier Concentration (n) [cm⁻³] | Mobility (µ) [cm²/V·s] | Conductivity Type |

| Undoped | High (variable) | ~10¹⁹ | - | n-type[1] |

| Al | - | - | - | p-type (at 15 at%)[1] |

| Sb | - | 4.234 × 10¹⁹ - 6.455 × 10²⁰ | - | n-type[1] |

| Zn | 0.044 (at 3 wt%) | - | - | n-type[19] |

| W | 5.9 x 10⁻⁴ | - | ~30 | n-type[15] |

| Ti and V | Increased conductivity | - | - | p-type[20] |

| Sc | Decreased conductivity | 0.2 x 10¹⁹ | - | p-type[20] |

Table 2: Optical Properties of Undoped and Doped SnO₂

| Dopant | Band Gap (Eg) [eV] | Transmittance (Visible Range) |

| Undoped | 3.6 - 4.0[8][9] | High (>70%)[11] |

| Al-Sb co-doped | 4.19 - 4.37 | ~80%[1] |

| Zn (3 wt%) | - | 87%[19] |

| Mn | 3.55 - 3.71 | Decreases with doping[21] |

| Co | 2.70 | -[12] |

| Fe | Decreases with doping | -[22] |

| Sm | 2.54 | -[17][18] |

| Pd | 3.86 - 3.99 | -[23] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis Methods

A variety of techniques can be employed to synthesize SnO₂ thin films and nanoparticles. The choice of method significantly impacts the resulting material's properties.[24]

-

Sol-Gel Method: This wet-chemical technique involves the hydrolysis and condensation of a tin precursor, such as tin chloride (SnCl₄·5H₂O), in a solvent like ethanol.[16][25] The resulting sol is then aged to form a gel, which is subsequently dried and calcined at elevated temperatures (e.g., 400-800 °C) to obtain crystalline SnO₂ nanoparticles.[16][26]

-

Spray Pyrolysis: In this method, a precursor solution containing a tin salt (e.g., SnCl₂) is sprayed onto a heated substrate.[21][27] The droplets undergo pyrolysis upon contact with the hot surface, forming a thin film of SnO₂. The substrate temperature, spray rate, and precursor concentration are critical parameters that control the film's properties.[27][28]

-

Chemical Vapor Deposition (CVD): CVD involves the reaction of a volatile tin precursor (e.g., SnCl₄) with an oxygen source in a reaction chamber at high temperatures (e.g., 1200 °C) to deposit a thin film of SnO₂ onto a substrate.[5][29] This method can produce high-quality, crystalline films.[30]

The following diagram outlines a general experimental workflow for the synthesis and characterization of SnO₂.

Caption: General workflow for SnO₂ synthesis and characterization.

Characterization Techniques

-

X-ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and crystallite size of the synthesized SnO₂.[9][22] The diffraction pattern is compared with standard data (e.g., JCPDS cards) to identify the crystalline phases present.[22] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[2][31]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of SnO₂ thin films and the shape and size distribution of nanoparticles.[4][19] For nanoparticle analysis, a dilute suspension of the particles in a volatile solvent is typically drop-casted onto a conductive substrate.[32]

-

Transmission Electron Microscopy (TEM): TEM is used to obtain detailed information about the size, shape, and crystal structure of individual nanoparticles at a higher resolution than SEM.[4][33] Sample preparation often involves dispersing the nanoparticles on a TEM grid.[34]

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to measure the optical transmittance and absorbance of SnO₂ thin films and nanoparticle dispersions.[1][14] The optical band gap (Eg) can be determined from the absorption spectrum using a Tauc plot.[27]

-

Four-Point Probe Method: The sheet resistance and electrical resistivity of SnO₂ thin films are measured using a four-point probe setup.[1][9] This method minimizes the influence of contact resistance by using separate pairs of probes for current injection and voltage measurement.[5][8]

-

Hall Effect Measurement: Hall effect measurements are performed to determine the carrier concentration, mobility, and conductivity type (n-type or p-type) of the SnO₂ samples.[1][11][35] The measurement involves applying a magnetic field perpendicular to the direction of current flow and measuring the resulting Hall voltage.[36]

Logical Relationships

The properties of this compound are intricately linked to the synthesis parameters. The following diagram illustrates these relationships.

References

- 1. Manual resistivity measurement, 4-point probe · EURIS Semiconductor Equipment Services [euris-semiconductor.com]

- 2. Synthesis of SnO2 by Sol-Gel Method | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Four-Point Probe Manual [four-point-probes.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pveducation.org [pveducation.org]

- 9. fytronix.com [fytronix.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchplateau.com [researchplateau.com]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. materialneutral.info [materialneutral.info]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. nepjol.info [nepjol.info]

- 22. updatepublishing.com [updatepublishing.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. idk.org.rs [idk.org.rs]

- 26. azonano.com [azonano.com]

- 27. pubs.aip.org [pubs.aip.org]

- 28. pubs.aip.org [pubs.aip.org]

- 29. Intrinsic Defect-Related Photoluminescence in Single-Crystalline Tin Dioxide | MDPI [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Transmission Electron Microscopy Sample Preparation of Tin Oxide ...: Ingenta Connect [ingentaconnect.com]

- 35. nuance.northwestern.edu [nuance.northwestern.edu]

- 36. qdusa.com [qdusa.com]

An In-depth Technical Guide to the Band Gap and Electronic Structure of Tin(IV) Oxide

Abstract

Tin(IV) oxide (SnO₂), a wide-band-gap n-type semiconductor, is a material of significant scientific and technological interest due to its unique combination of high electrical conductivity and optical transparency.[1][2] This guide provides a comprehensive overview of the electronic structure and band gap of SnO₂, targeting researchers, scientists, and professionals in drug development who may utilize its properties in various applications, including sensors and catalysis. We delve into the theoretical and experimental aspects of its electronic properties, present a compilation of reported band gap values, and detail the methodologies employed for their determination. Visual representations of the electronic band structure and experimental workflows are provided to facilitate a deeper understanding.

1. Introduction to this compound

This compound, commonly known as stannic oxide, crystallizes most stably in the rutile tetragonal structure (space group P4₂/mnm).[3][4] In this configuration, each tin atom is octahedrally coordinated with six oxygen atoms, while each oxygen atom is bonded to three tin atoms in a planar arrangement.[4] This structure gives rise to its notable properties, making it a prominent transparent conducting oxide (TCO).[1] Its applications are diverse, ranging from gas sensors, solar cells, and lithium-ion batteries to catalysts and transparent electrodes for optoelectronic devices.[1][3][5] The performance of SnO₂ in these applications is intrinsically linked to its fundamental electronic properties, primarily its electronic band structure and the magnitude of its band gap.

2. Electronic Structure of this compound

The electronic structure of a semiconductor describes the ranges of energy that an electron is allowed or forbidden to have. In SnO₂, the electronic bands near the Fermi level are principally derived from the atomic orbitals of tin and oxygen.

-

Valence Band (VB): The highest energy band that is completely filled with electrons at absolute zero temperature is the valence band. In SnO₂, the upper valence bands are primarily composed of O 2p orbitals, with some hybridization with Sn 5p and Sn 4d orbitals.[6][7] Deeper valence bands, at lower energy levels, originate from O 2s and Sn 4d states.[7]

-

Conduction Band (CB): The lowest energy band that is empty of electrons at absolute zero is the conduction band. The conduction band minimum (CBM) in SnO₂ is mainly formed by Sn 5s orbitals, with some contribution from Sn 5p orbitals.[3][6][7]

-

Band Gap (Eg): The energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM) is the band gap. For SnO₂, both the VBM and CBM are located at the Γ point of the Brillouin zone, indicating that it is a direct band gap semiconductor.[2][6] This direct gap allows for efficient absorption and emission of photons during electronic transitions.[8]